molecular formula C23H34N2O9S B1208001 2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate CAS No. 39032-05-8

2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

Cat. No. B1208001
CAS RN: 39032-05-8
M. Wt: 514.6 g/mol
InChI Key: YYUIVIDHYIOOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate is a natural product found in Streptomyces caelestis with data available.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Condensation Reactions in Synthesis : The compound has relevance in the synthesis of complex chemical structures. For instance, studies have demonstrated the condensation of hydroxybenzoic acids with other compounds to create chromans and chromenes, showcasing the versatility of similar compounds in synthetic organic chemistry (Ahluwalia et al., 1982).

  • Involvement in Complex Reactions : Research indicates that compounds similar to 2-hydroxybenzoate derivatives are used in the synthesis of more complex chemical structures like oxazolidines and thiazolidines, which have various applications, including medicinal chemistry (Badr et al., 1981).

Potential Medicinal Applications

  • Antifungal and Antibacterial Properties : Compounds containing elements of the chemical structure of interest have been researched for their potential in antifungal and antibacterial applications. For instance, derivatives of thiadiazole and triazole have shown promising results in this area (Morzherin et al., 2011).

  • Antioxidant and Antimicrobial Activities : Derivatives of benzoic acid, similar in structure to the compound , have been explored for their antioxidant and antimicrobial properties, indicating potential medicinal and pharmacological applications (Betts et al., 1985).

Chemical Structure Analysis and Development

  • Structural Characterization and Development : The complex structure of compounds like 2-hydroxybenzoate derivatives allows for various analyses and developments in chemical research, leading to a deeper understanding of molecular interactions and properties (Pankratov et al., 2016).

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel derivatives from benzoic acid components, which can lead to the development of new chemicals with diverse applications, including in medicinal chemistry (Ghorab et al., 2010).

properties

CAS RN

39032-05-8

Product Name

2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

Molecular Formula

C23H34N2O9S

Molecular Weight

514.6 g/mol

IUPAC Name

2-[3,4,5-trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

InChI

InChI=1S/C23H34N2O9S/c1-12(26)16(24-21(31)14-7-5-9-25(14)2)20-18(29)17(28)19(30)23(34-20)35-11-10-33-22(32)13-6-3-4-8-15(13)27/h3-4,6,8,12,14,16-20,23,26-30H,5,7,9-11H2,1-2H3,(H,24,31)

InChI Key

YYUIVIDHYIOOCM-UHFFFAOYSA-N

SMILES

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)O

Canonical SMILES

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)O

synonyms

7-O-demethylcelesticetin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
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2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
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2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
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2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
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2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
Reactant of Route 6
2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

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